Trivinylantimony

Description

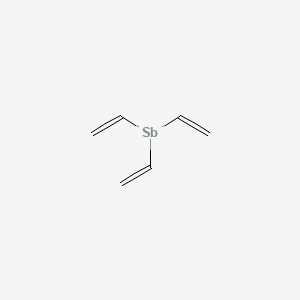

Trivinylantimony is an organoantimony compound with the molecular formula (C₂H₃)₃Sb, consisting of an antimony atom bonded to three vinyl groups (–CH=CH₂). Organoantimony compounds are notable for their applications in catalysis, polymer stabilization, and materials science, with reactivity heavily influenced by substituent electronic and steric effects .

Properties

CAS No. |

5613-68-3 |

|---|---|

Molecular Formula |

C6H9S |

Molecular Weight |

202.9 g/mol |

IUPAC Name |

tris(ethenyl)stibane |

InChI |

InChI=1S/3C2H3.Sb/c3*1-2;/h3*1H,2H2; |

InChI Key |

MXZYNPVEAOWKFH-UHFFFAOYSA-N |

SMILES |

C=C[Sb](C=C)C=C |

Canonical SMILES |

C=C[Sb](C=C)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The substitution of phenyl groups in triphenylantimony with vinyl groups in trivinylantimony introduces significant differences in steric bulk and electronic properties. Vinyl groups are less bulky and more electron-rich due to conjugation, which may enhance reactivity in certain reactions.

Table 1: Physical Properties of this compound and Analogous Compounds

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility (g/L) |

|---|---|---|---|---|

| This compound | (C₂H₃)₃Sb | 267.91 | Not reported | Low (estimated) |

| Triphenylantimony | (C₆H₅)₃Sb | 353.07 | 52–54 | <0.001 |

| Triphenylantimony Oxide | C₁₈H₁₅OSb | 385.09 | Not reported | Insoluble |

| Triphenylantimony Diacetate | C₂₂H₂₁O₄Sb₂ | 639.69 | Not reported | Slightly soluble |

Reactivity and Chemical Behavior

- Triphenylantimony: Forms stable complexes via oxidative addition reactions with o-quinones, as demonstrated in studies by Cherkasov et al. (2005). The phenyl groups provide steric protection, stabilizing the antimony center but limiting reaction rates in some cases .

- However, the reduced steric bulk may also render it more susceptible to decomposition or side reactions.

- Triphenylantimony Oxide (C₁₈H₁₅OSb) : Exhibits lower reactivity due to the Sb–O bond’s stability, making it a common intermediate in antimony-based catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.